6-溴-2-哌嗪-1-基喹啉

概述

描述

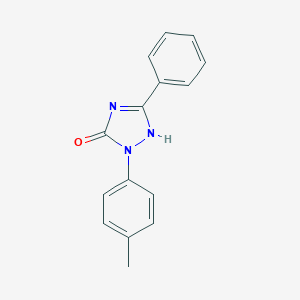

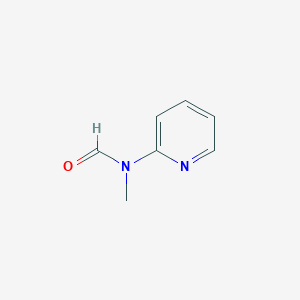

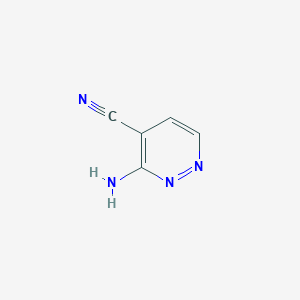

6-溴-2-哌嗪-1-基喹啉是一种杂环有机化合物,其特征在于喹啉核心在第6位被溴原子取代,在第2位被哌嗪环取代。 由于其潜在的药理特性和在药物发现中的应用,该化合物在药物化学中引起了极大的兴趣 .

科学研究应用

6-溴-2-哌嗪-1-基喹啉有几个科学研究应用:

化学: 它用作合成更复杂杂环化合物的构建块.

5. 作用机理

6-溴-2-哌嗪-1-基喹啉的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。 哌嗪环使化合物能够有效地结合这些靶标,调节它们的活性并导致各种生物学效应 . 第6位的溴原子增强了化合物的结合亲和力和特异性 .

作用机制

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

生化分析

Temporal Effects in Laboratory Settings

The effects of 6-Bromo-2-piperazin-1-yl-quinoline change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-piperazin-1-yl-quinoline vary with different dosages in animal models

Metabolic Pathways

6-Bromo-2-piperazin-1-yl-quinoline is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Bromo-2-piperazin-1-yl-quinoline within cells and tissues involve interactions with various transporters or binding proteins

准备方法

合成路线和反应条件

6-溴-2-哌嗪-1-基喹啉的合成通常涉及以下步骤:

起始原料: 合成以喹啉作为核心结构开始。

溴化: 喹啉在第6位的溴化是通过在合适的溶剂(如乙酸或氯仿)存在下使用溴或N-溴代琥珀酰亚胺(NBS)来实现的.

哌嗪取代: 然后在回流条件下,在极性溶剂(如乙醇或二甲基甲酰胺(DMF))中将溴化的喹啉与哌嗪反应,得到6-溴-2-哌嗪-1-基喹啉.

工业生产方法

6-溴-2-哌嗪-1-基喹啉的工业生产方法可能涉及连续流动合成技术,以提高产量和纯度。 这些方法通常使用自动化系统来精确控制反应参数,确保产品质量一致 .

化学反应分析

反应类型

6-溴-2-哌嗪-1-基喹啉经历各种化学反应,包括:

常用试剂和条件

取代: 常用试剂包括氢化钠(NaH)或碳酸钾(K2CO3),在极性非质子溶剂(如DMF或二甲基亚砜(DMSO))中.

主要形成的产物

相似化合物的比较

类似化合物

6-溴-4-(哌嗪-1-基)喹啉: 结构相似,但哌嗪环位于第4位.

7-甲氧基-4-(哌嗪-1-基)喹啉: 在第7位具有甲氧基而不是溴.

7-氯-4-哌嗪-1-基喹啉: 在第7位含有氯原子.

独特性

6-溴-2-哌嗪-1-基喹啉由于溴原子和哌嗪环的特定位置,赋予了独特的化学和生物学特性,而显得独一无二。 这种独特的结构允许与分子靶标发生特异性相互作用,使其成为药物发现和开发中的宝贵化合物 .

属性

IUPAC Name |

6-bromo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHFWMBAKJYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154485 | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124782-95-2 | |

| Record name | 6-Bromoquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)